Cas no 2248306-10-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate Chemical and Physical Properties
Names and Identifiers
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- 2248306-10-5
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate
- EN300-6519447
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- Inchi: 1S/C17H14N2O6S/c1-18-26(23,24)12-8-6-11(7-9-12)10-15(20)25-19-16(21)13-4-2-3-5-14(13)17(19)22/h2-9,18H,10H2,1H3
- InChI Key: CARLPWXTISCIKA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(NC)(=O)=O
Computed Properties
- Exact Mass: 374.05725734g/mol
- Monoisotopic Mass: 374.05725734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 118Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519447-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate |
2248306-10-5 | 95.0% | 0.05g |
$624.0 | 2025-03-14 | |
| Enamine | EN300-6519447-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate |
2248306-10-5 | 95.0% | 0.1g |
$653.0 | 2025-03-14 | |
| Enamine | EN300-6519447-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate |
2248306-10-5 | 95.0% | 0.25g |
$683.0 | 2025-03-14 | |
| Enamine | EN300-6519447-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate |
2248306-10-5 | 95.0% | 0.5g |
$713.0 | 2025-03-14 | |
| Enamine | EN300-6519447-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate |
2248306-10-5 | 95.0% | 1.0g |
$743.0 | 2025-03-14 | |
| Enamine | EN300-6519447-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate |
2248306-10-5 | 95.0% | 2.5g |
$1454.0 | 2025-03-14 | |
| Enamine | EN300-6519447-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate |
2248306-10-5 | 95.0% | 5.0g |
$2152.0 | 2025-03-14 | |
| Enamine | EN300-6519447-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate |
2248306-10-5 | 95.0% | 10.0g |
$3191.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate (CAS No. 2248306-10-5)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate, identified by its Chemical Abstracts Service (CAS) number 2248306-10-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a fused isoindole core with functionalized aromatic and acetic acid moieties. The presence of both 1,3-dioxo and methylsulfamoyl substituents imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.
The isoindole scaffold is a versatile structural motif widely recognized for its role in numerous bioactive natural products and synthetic drugs. Its rigid bicyclic structure provides a stable platform for functionalization, enabling the development of molecules with tailored biological activities. In particular, the 1,3-dioxo group introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic additions and condensations, which are pivotal in medicinal chemistry synthetic pathways.
The methylsulfamoyl moiety at the phenyl ring serves as a key pharmacophore, contributing to the compound's potential interactions with biological targets. Sulfonamides are well-documented pharmacological entities known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of this group into the 4-position of the phenyl ring enhances the compound's solubility and bioavailability while maintaining strong binding affinity to target proteins.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications influence biological activity. Studies indicate that compounds featuring the 1,3-dioxo-isoindol core exhibit promising interactions with enzymes and receptors involved in metabolic pathways. For instance, modifications at the dioxo-substituted position have been shown to modulate enzyme kinetics, potentially leading to improved therapeutic efficacy.
The acetic acid derivative component of this compound provides an additional site for further functionalization or derivatization. Acetic acid esters are commonly employed in drug design due to their ability to enhance metabolic stability while maintaining lipophilicity. This feature makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate a versatile intermediate for synthesizing more complex pharmacophores.
In light of recent research, compounds with similar structural motifs have been investigated for their potential in treating neurological disorders. The rigid framework of the isoindole core allows for precise tuning of electronic properties, which is crucial for targeting neurotransmitter receptors such as serotonin and dopamine receptors. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating these receptor systems.
The methylsulfamoylphenyl segment has also been explored for its potential anti-inflammatory properties. Sulfonamides are known to inhibit inflammatory pathways by interfering with key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). By integrating this moiety into the isoindole framework, researchers aim to develop molecules that can selectively inhibit inflammatory responses without causing significant side effects.
Another area of interest is the compound's potential as an antitumor agent. Isoindole derivatives have shown promise in preclinical studies due to their ability to disrupt microtubule formation and induce apoptosis in cancer cells. The combination of the 1,3-dioxo group and the methylsulfamoylphenyl moiety may enhance binding affinity to tubulin proteins, leading to more effective antitumor activity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions between appropriately substituted isoindole precursors followed by functional group transformations such as oxidation and sulfonation. Advances in green chemistry principles have also been applied to minimize waste and improve sustainability in these synthetic processes.
Evaluation of the compound's pharmacokinetic properties is essential before advancing it into clinical trials. Studies focus on assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). Computational models predict favorable pharmacokinetic profiles due to balanced lipophilicity and metabolic stability provided by the acetic acid ester moiety.
The development of novel drug candidates often involves collaboration between academic researchers and pharmaceutical companies. This compound represents an excellent example where structural innovation driven by computational modeling can lead to new therapeutic agents with significant clinical potential.
In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(methylsulfamoyl)phenyl]acetate (CAS No. 2248306-10-5) is a structurally intriguing molecule with multiple functional groups that make it a valuable tool in pharmaceutical research. Its unique combination of an isoindole core with sulfonamide-like properties positions it as a promising candidate for further development in treating neurological disorders,inflammatory diseases, and cancer.
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